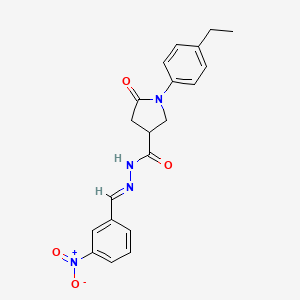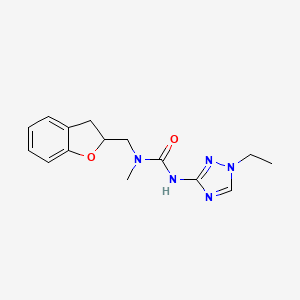![molecular formula C17H25N3 B3910254 N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine](/img/structure/B3910254.png)
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine
説明
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine, also known as MIBB, is a chemical compound that belongs to the class of imidazole-containing compounds. This compound has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
作用機序
The mechanism of action of N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine is not fully understood. However, it is known to act as a positive allosteric modulator of imidazole-containing receptors in the brain, including the α2-adrenergic receptor and the histamine H3 receptor. This results in the enhancement of the receptor function, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine enhances the binding of agonists to imidazole-containing receptors and increases the activity of downstream signaling pathways. In vivo studies have shown that N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine can modulate various physiological processes, including blood pressure, heart rate, body temperature, and sleep-wake cycles.
実験室実験の利点と制限
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has several advantages and limitations for lab experiments. The advantages include its high potency, selectivity, and low toxicity. The limitations include its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions.
将来の方向性
There are several future directions for the research on N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine. Some of the potential areas of research include the development of new analogs with improved pharmacological properties, the identification of new targets for N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine, and the exploration of its potential therapeutic applications in various diseases. Furthermore, the use of N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine as a tool compound to study the function of imidazole-containing receptors in the brain can lead to the development of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine can lead to the development of new drugs with improved efficacy and safety profiles for the treatment of various diseases.
科学的研究の応用
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has shown potential applications in various fields of scientific research. In medicinal chemistry, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been studied as a potential drug candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurological disorders. In pharmacology, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been used as a tool compound to study the function of imidazole-containing receptors in the brain. In drug discovery, N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]-N-[(4-methylphenyl)methyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-5-15(3)20(13-17-18-10-11-19(17)4)12-16-8-6-14(2)7-9-16/h6-11,15H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGWKSRAUREGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=C(C=C1)C)CC2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]butan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3910181.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-methyl-1,4-diazepane](/img/structure/B3910199.png)


![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B3910224.png)
![N'-{1-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]ethylidene}-2-nitrobenzohydrazide](/img/structure/B3910226.png)
![3-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-isobutyl-N-(4-methoxybenzyl)propanamide](/img/structure/B3910232.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B3910240.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B3910243.png)

![7-methoxy-2,3-dihydro-4H-chromen-4-one O-[2-(methylthio)benzoyl]oxime](/img/structure/B3910251.png)
![N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B3910253.png)